molecular formula C7H15NO B1318793 2-(Tetrahydro-2H-pyran-2-yl)ethanamine CAS No. 40500-01-4

2-(Tetrahydro-2H-pyran-2-yl)ethanamine

Cat. No.: B1318793
CAS No.: 40500-01-4
M. Wt: 129.2 g/mol
InChI Key: XHMSRGDEBWJLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Tetrahydro-2H-pyran-2-yl)ethanamine” is a chemical compound with the molecular formula C7H15NO . It has an average mass of 129.200 Da and a monoisotopic mass of 129.115356 Da . It is also known by other names such as “2-(Tetrahydro-2H-pyran-2-yl)ethanamin” in German, “2-(Tétrahydro-2H-pyran-2-yl)éthanamine” in French .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a tetrahydro-2H-pyran ring attached to an ethanamine group . The InChI code for this compound is 1S/C7H15NO/c8-5-4-7-3-1-2-6-9-7/h7H,1-6,8H2 .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . The compound has a molecular weight of 129.2 .

Scientific Research Applications

Synthesis and Chemical Transformations

2-(Tetrahydro-2H-pyran-2-yl)ethanamine is involved in various synthesis and transformation processes in chemical research. For instance, its condensation with aromatic aldehydes and ketones, followed by reduction, produces secondary amines of the tetrahydropyran series. This process is instrumental in creating new chemical structures for various applications (Arutyunyan et al., 2017).

Complex Metal Ligand Formation

This compound plays a role in the formation of complex metal ligands. For example, it has been used to synthesize new pyrazole-based tripodal tetraamine ligands. These ligands, when combined with metal ions, form complexes that can be studied for various chemical properties (Cubanski et al., 2013).

Construction of Polycyclic Ring Systems

In the field of organic chemistry, this compound is utilized in novel strategies for synthesizing polycyclic ring systems. These systems are important in the structure of many natural products, offering pathways for the development of new pharmaceuticals or materials (Someswarao et al., 2018).

Development of Schiff Bases and Metal Complexes

The compound is also significant in the synthesis of Schiff bases and their corresponding metal complexes. These synthesized compounds have shown potential in antimicrobial and antioxidant activities, which are crucial in medical research (Warad et al., 2020).

Safety and Hazards

The compound is classified as Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves and eye protection .

Biochemical Analysis

Biochemical Properties

2-(Tetrahydro-2H-pyran-2-yl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydroxylamine derivatives, which are known to improve the detection of single-strand breaks in DNA . The nature of these interactions often involves the formation of stable complexes that can influence the activity of the enzymes and proteins involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin and eye irritation, as well as respiratory irritation . These effects suggest that the compound can alter cellular responses and potentially disrupt normal cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and proteins can lead to changes in gene expression and enzyme activity . These interactions are crucial for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to sustained changes in cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and potentially toxic or adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cells . The compound’s metabolism is an important aspect of its biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s effects in various biological contexts.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how the compound exerts its effects at the cellular level.

Properties

IUPAC Name

2-(oxan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-5-4-7-3-1-2-6-9-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMSRGDEBWJLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590784
Record name 2-(Oxan-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40500-01-4
Record name 2-(Oxan-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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